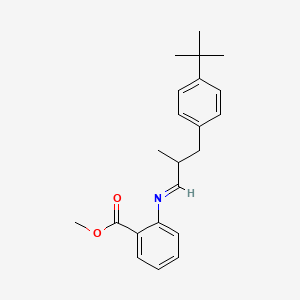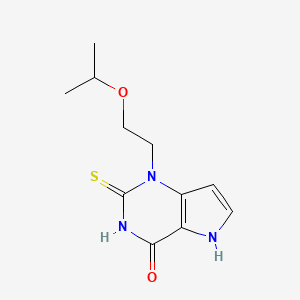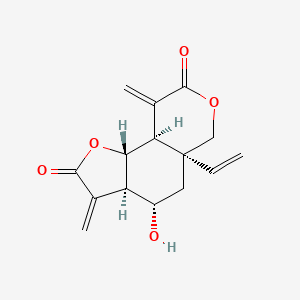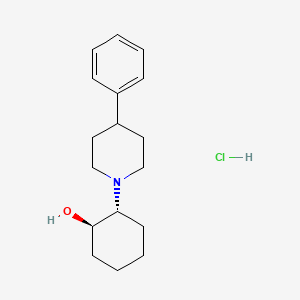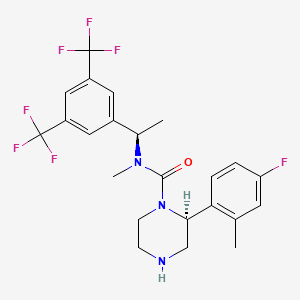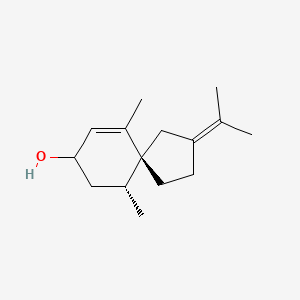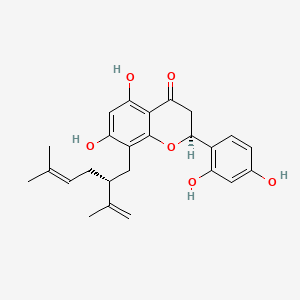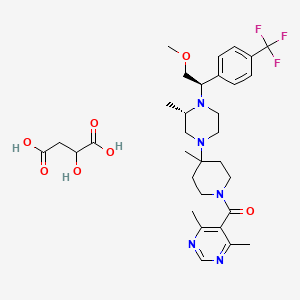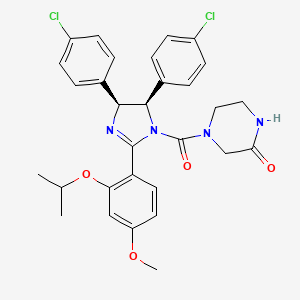
Nutlin-3A
Vue d'ensemble
Description
Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . It is also known as Rebemadlin .
Molecular Structure Analysis
The molecular formula of this compound is C30H30Cl2N4O4 . The molecular structure of this compound involves two 4-chlorophenyl moieties and one isopropoxy substituent . The X-ray structure of this compound in complex with human MDM2 shows that this compound fits into the ligand binding pocket of MDM2 mimicking the p53 peptide .Applications De Recherche Scientifique
Thérapie anticancéreuse : Stabilisation de p53
Nutlin-3A est connu pour son rôle dans la stabilisation du suppresseur tumoral p53 (TP53), qui est crucial dans la thérapie anticancéreuse. En inhibant l'interaction entre MDM2 et p53, this compound empêche la dégradation de p53, améliorant ainsi son activité de suppression tumorale .
Amélioration de la réponse aux dommages de l'ADN
This compound a été montré pour supprimer la poly(ADP-ribose) polymérase 1 (PARP1), qui joue un rôle dans la réparation de l'ADN. Cette suppression peut améliorer les effets des médicaments qui endommagent l'ADN, en particulier dans les tumeurs présentant des mutations dans les gènes de recombinaison homologue comme BRCA1 .
Immunothérapie : Stimulation de l'activité des cellules tueuses naturelles
La recherche indique que this compound peut améliorer la destruction des cellules de neuroblastome par les cellules tueuses naturelles (NK) en restaurant les ligands pour les récepteurs d'activation des cellules NK sur les cellules cancéreuses, stimulant ainsi la réponse immunitaire contre les tumeurs .
Ciblage des cancers mutants KRAS
This compound a été trouvé pour inhiber la voie KRAS-PI3K/Akt-mTOR, qui est souvent activée dans les cancers. Il perturbe également la fusion des autophagosomes et des macropinosomes avec les lysosomes, ce qui le rend spécifique dans le ciblage des cancers pulmonaires mutants KRAS/de type sauvage p53 .
Analyse protéomique dans le lymphome
Dans les lymphomes, this compound a un effet systémique, affectant une multitude de protéines impliquées dans diverses voies. Ce large impact suggère son utilisation potentielle dans la compréhension et le traitement de différents types de lymphomes par l'analyse protéomique .
Mécanisme D'action
Target of Action
Nutlin-3A is a small molecule that primarily targets the MDM2 protein . MDM2 is an essential negative regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 promotes the ubiquitination and subsequent degradation of p53 . This compound also targets GFPT2 of the hexosamine biosynthetic pathway, specifically in KRAS mutant/p53 wild type NSCLC cells .
Mode of Action
This compound acts by inhibiting the interaction between MDM2 and p53 . It competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), blocking the binding between MDM2 and p53 . This inhibition reduces the degradation of p53, leading to the stabilization and activation of p53 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDM2, this compound disrupts the negative feedback loop between MDM2 and p53, leading to the activation of the p53 pathway . This results in the induction of apoptosis of tumor cells, reversal of the immunosuppressive microenvironment, and triggering of immunogenic cell death . This compound also inhibits the KRAS-PI3K/Akt-mTOR pathway and disrupts the fusion of both autophagosomes and macropinosomes with lysosomes .
Pharmacokinetics
This compound exhibits nonlinear binding to murine plasma proteins, with the unbound fraction ranging from 0.7 to 11.8% . Its disposition is characterized by rapid absorption with peak plasma concentrations at approximately 2 hours and biphasic elimination consistent with a saturable clearance process .
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . This compound also induces non-apoptotic and catastrophic macropinocytosis associated methuosis-like cell death . Furthermore, it enhances natural killer cell-mediated killing of neuroblastoma by restoring p53-dependent expression of ligands for NKG2D and DNAM-1 receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations, such as KRAS mutations, can affect the efficacy of this compound . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of this compound .
Safety and Hazards
Orientations Futures
MDM2 inhibitors like Nutlin-3A retain efficacy in hypoxia, suggesting they could be useful for targeting acutely hypoxic cancer cells . This compound treatment in a xenograft animal lymphoma model inhibited growth of t (14;18)-positive DLBCL tumors, associated with increased apoptosis and decreased proliferation . These findings suggest that disruption of the p53–MDM2 interaction by this compound offers a novel therapeutic approach for DLBCL associated with t (14;18) (q32;q21) .
Analyse Biochimique
Biochemical Properties
Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53 . It induces the expression of p53 regulated genes, and shows potent antiproliferative activity in cells expressing functional p53 .
Cellular Effects
This compound has been found to induce KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death . It inhibits the KRAS-PI3K/Akt-mTOR pathway and disrupts the fusion of both autophagosomes and macropinosomes with lysosomes .
Molecular Mechanism
This compound disrupts the p53–MDM2 interaction by blocking the p53-binding pocket of MDM2, resulting in rapid stabilization of biologically active p53 protein . This leads to increased surface expression of ligands for natural killer (NK) cell–activating receptors, thus rendering neuroblastoma cell lines significantly more susceptible to NK cell–mediated killing .
Temporal Effects in Laboratory Settings
It has been shown to induce specific cell death in KRAS mutant / p53 wild type NSCLC cells .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been shown to shrink human neuroblastoma tumor masses that correlated with overall survival upon adoptive transfer of NK cells in neuroblastoma-bearing mice .
Metabolic Pathways
This compound is involved in the p53 pathway, where it acts as an antagonist of MDM2 . It also affects the KRAS-PI3K/Akt-mTOR pathway in lung cancer cells .
Propriétés
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
| Record name | (-)-Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-98-4, 548472-68-0 | |
| Record name | (-)-Nutlin 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nutlin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nutlin-3a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nutlin-3 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675576-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NUTLIN-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REBEMADLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


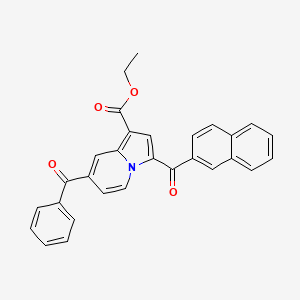
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
